molecular formula C16H13N5O2 B2453785 (3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone CAS No. 1235628-32-6

(3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone

Cat. No.: B2453785
CAS No.: 1235628-32-6
M. Wt: 307.313
InChI Key: JCRVWXNBLWTCRS-UHFFFAOYSA-N
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Description

The compound contains a 3,4-dihydroquinolin-1(2H)-yl group and a 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl group. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their biological and pharmacological activities . Oxadiazoles are heterocyclic compounds that are also known for their wide range of biological activities.

Scientific Research Applications

Synthesis and Chemical Applications

This compound and its derivatives have been extensively studied for their synthesis and potential in forming new chemical structures. For example, hydrazinolysis of related compounds has led to the development of N-arylidinecarbohydrazides, dimethylpyrazolyl methanones, [1,3,4]oxadiazole-2-thiols, and their derivatives, highlighting the compound's utility in synthesizing diverse heterocyclic compounds with potential applications in material science and pharmaceutical chemistry (Zaki, El-Dean, & Radwan, 2014).

Biological Activities

The novel derivatives of such compounds have been reported to exhibit significant antimicrobial activity. Synthesized derivatives containing moieties similar to the compound have shown potent antibacterial and antifungal activities against various strains of bacteria and fungi. These compounds have been evaluated for their effectiveness based on IR, 1H NMR, 13C NMR, and mass spectral data, with some demonstrating promising results in cytotoxicity studies against cancer cell lines, thereby indicating their potential as antimicrobial and anticancer agents (Desai, Patel, & Dave, 2016).

Antimalarial Potential

Research has also explored the antimalarial potential of derivatives synthesized from similar compounds. These efforts have focused on developing new chemical entities that exhibit promising in vitro and in vivo antimalarial activities, suggesting the compound's derivatives could serve as leads for the development of new antimalarial drugs (Pandey et al., 2016).

Material Science Applications

Derivatives of the compound have been investigated for their application in material science, particularly in light-emitting diodes (LEDs). Studies have computed the ground state energies and equilibrium geometry for structures similar to the compound, demonstrating its relevance in the design and development of new materials for electronic applications (Danel et al., 2004).

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c22-16(21-9-3-5-11-4-1-2-6-13(11)21)15-19-14(20-23-15)12-10-17-7-8-18-12/h1-2,4,6-8,10H,3,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRVWXNBLWTCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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